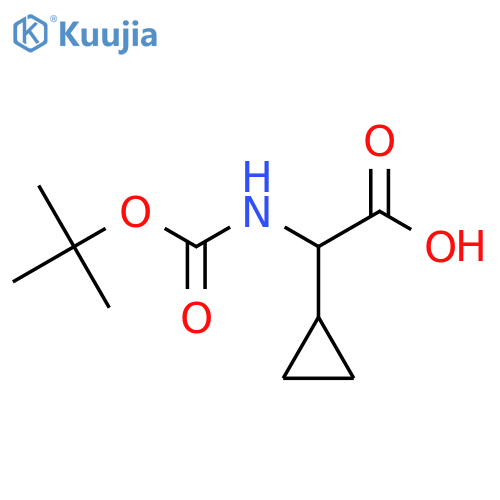

Cas no 155976-13-9 ((S)-Butoxycarbonylamino-cyclopropyl-acetic acid)

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid

- BOC-(2S)-GLY(2-CYCLOPROPYL)

- (S)-BUTOXYCARBONYLAMINO-CYCLOPROPYL-ACETIC ACID

- (S)-TERT-BUTOXYCARBONYLAMINO-CYCLOPROPYL-ACETIC ACID

- (S)-Amino(cyclopropyl)acetic acid, N-BOC protected

- L-Cyclopropylglycine, N-BOC protected

- N-tert-Butoxycarbonyl-L-cyclopropylglycine

- Boc-(S)-2-Cyclopropylglycine

- Boc-Cyclopropylglycine

- Boc-L-cyclopropylglycine

- (2S)-cyclopropyl ({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethanoic acid

- (R)-2-(N-tert-butoxycarbonylamino)-2-cyclopropylacetic acid

- Boc-L-Cyclopropylgly

- Boc-(S)-amino-cyclopropyl-acetic acid

- Boc-(S)-cyclopropylglycine

- (S)-(Boc-amino)-cyclopropylacetic acid

- (S)-2-(tert-Butoxycarbonylamino)-2-cyclopropylacetic acid

- (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected

- (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- [(tert-butoxycarbonyl)amino](cyclopropyl)acetic acid

- Boc-L-Cyclopropyl glyc

- DS-13297

- AS-813/43499841

- Boc-L-cyclopropylglycine, >=95%

- {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid

- (2S)-[(tert-butoxycarbonyl)amino](cyclopropyl)ethanoic acid

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetic acid

- MFCD06659132

- AKOS005264759

- (2S)-2-[(tert-Butoxycarbonyl)amino]-2-cyclopropylethanoic acid

- PD196045

- 2-(tert-butoxycarbonylamino)-2-cyclopropyl-acetic acid

- N-(tert-Butoxycarbonyl)-L-cyclopropylglycine

- Boc-Gly(cPropyl)-OH

- QFVJNEASAAJIDF-ZETCQYMHSA-N

- DTXSID10935334

- A809705

- B6088

- 155976-13-9

- J-009265

- Cyclopropaneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaS)-

- HY-60264

- EN300-6472418

- CS-D0074

- SCHEMBL1273387

- (S)-[(TERT-BUTOXYCARBONYL)AMINO](CYCLOPROPYL)ACETIC ACID

- (S)-Butoxycarbonylamino-cyclopropyl-acetic acid

-

- MDL: MFCD06659132

- インチ: 1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1

- InChIKey: QFVJNEASAAJIDF-ZETCQYMHSA-N

- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N([H])[C@]([H])(C(=O)O[H])C1([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 215.11600

- どういたいしつりょう: 215.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 75.6

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: No data available

- ふってん: 364.7±25.0 °C at 760 mmHg

- フラッシュポイント: 174.4±23.2 °C

- PSA: 75.63000

- LogP: 1.76520

- 光学活性: [α]/D +38±2.0°, c = 1% in ethanol

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- ちょぞうじょうけん:2-8°C

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A118794-100g |

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid |

155976-13-9 | 97% | 100g |

$874.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1190046-5g |

(S)-2-(Boc-amino)-2-cyclopropylacetic Acid |

155976-13-9 | 95% | 5g |

$260 | 2023-09-03 | |

| eNovation Chemicals LLC | D491195-5g |

Cyclopropaneacetic acid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-, (aS)- |

155976-13-9 | 97% | 5g |

$90 | 2024-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2085-5G |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetic acid |

155976-13-9 | 97% | 5g |

¥ 462.00 | 2023-04-04 | |

| abcr | AB243524-100 g |

L-Cyclopropylglycine, N-Boc protected, 95% (Boc-L-cPrGly-OH); . |

155976-13-9 | 95% | 100g |

€2886.10 | 2023-04-27 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0141-5g |

(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid |

155976-13-9 | 97% | 5g |

¥2098.55 | 2025-01-20 | |

| Ambeed | A118794-100mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid |

155976-13-9 | 97% | 100mg |

$7.0 | 2025-02-20 | |

| ChemScence | CS-D0074-25g |

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid |

155976-13-9 | 25g |

$668.0 | 2022-04-27 | ||

| TRC | B646245-0.5g |

N-Boc-2-cyclopropyl-L-glycine |

155976-13-9 | 0.5g |

$ 125.00 | 2022-06-07 | ||

| ChemScence | CS-D0074-10g |

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid |

155976-13-9 | 10g |

$391.0 | 2022-04-27 |

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

(S)-Butoxycarbonylamino-cyclopropyl-acetic acidに関する追加情報

Introduction to (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9)

(S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as (S)-BOC-amino-cyclopropyl-acetic acid, is a derivative of cyclopropylacetic acid with a BOC (tert-butoxycarbonyl) protecting group attached to the amino group. The BOC protecting group is widely used in peptide synthesis to prevent premature reactions and ensure the desired stereochemistry and functional group integrity.

The chiral nature of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of chiral drugs. Chiral drugs often exhibit different biological activities depending on their stereochemistry, and the ability to synthesize them with high enantiomeric purity is crucial for optimizing therapeutic efficacy and minimizing side effects.

Recent studies have highlighted the importance of cyclopropyl moieties in drug design. The cyclopropyl ring, due to its strained structure, can influence the conformational flexibility and binding properties of molecules. This has led to the exploration of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid as a building block for novel drug candidates, particularly in areas such as cancer therapy, neurodegenerative diseases, and infectious diseases.

In the context of peptide synthesis, (S)-Butoxycarbonylamino-cyclopropyl-acetic acid serves as a versatile intermediate. The BOC protecting group can be selectively removed under mild conditions, allowing for further functionalization or coupling reactions. This makes it an attractive choice for researchers aiming to synthesize complex peptides with specific biological activities.

The stability and solubility of (S)-Butoxycarbonylamino-cyclopropyl-acetic acid are also noteworthy. The compound is stable under a wide range of conditions, making it suitable for various synthetic protocols. Additionally, its solubility in common organic solvents facilitates its use in solution-phase synthesis, which is often preferred for large-scale production.

From a pharmacological perspective, the cyclopropyl moiety in (S)-Butoxycarbonylamino-cyclopropyl-acetic acid can enhance the lipophilicity of molecules, potentially improving their cell membrane permeability and bioavailability. This is particularly important for drugs that need to cross biological barriers to reach their target sites.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular dynamics and interactions involving (S)-Butoxycarbonylamino-cyclopropyl-acetic acid. Molecular dynamics simulations have provided insights into how the cyclopropyl ring influences the conformational preferences and binding modes of this compound with various biological targets. These studies have paved the way for rational drug design strategies that leverage the unique properties of this chiral building block.

In conclusion, (S)-Butoxycarbonylamino-cyclopropyl-acetic acid (CAS No. 155976-13-9) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its chiral nature, stability, solubility, and pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing drug discovery and development.

155976-13-9 ((S)-Butoxycarbonylamino-cyclopropyl-acetic acid) 関連製品

- 2419-94-5(N-Boc-L-glutamic acid)

- 53308-95-5(Boc-Nva-OH)

- 13139-16-7(Boc-L-Ile-OH)

- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)

- 13726-85-7(tert-Butoxycarbonyl-L-glutamine)

- 13139-15-6(Boc-L-Leu-OH)

- 62965-35-9(N-Boc-L-tert-Leucine)

- 13734-28-6(Boc-Lys-OH)

- 35264-09-6(Boc-cycloleucine)

- 70491-05-3(Boc-D-Chg-OH)